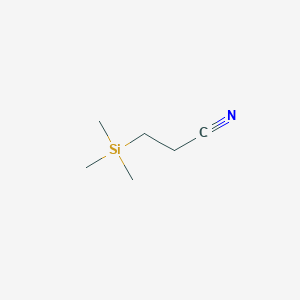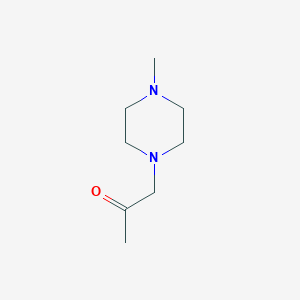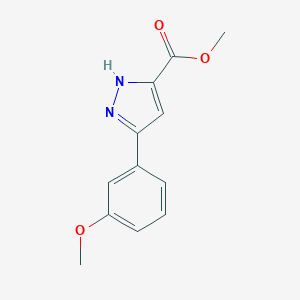
Methyl-3-(3-Methoxyphenyl)-1H-pyrazol-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The methoxyphenyl group attached to the pyrazole ring suggests potential for varied chemical reactivity and possible applications in material science or pharmaceuticals.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, the one-pot synthesis of a related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was achieved through a reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate at reflux temperature . This method could potentially be adapted for the synthesis of Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate by using appropriate starting materials.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray crystallography and theoretical calculations. For example, the crystal structure of a similar compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed a twisted conformation between the pyrazole and thiophene rings . Such structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to the presence of reactive sites on the ring. The electronic properties of the substituents, such as the methoxy group, can influence these reactions. For instance, the presence of a methoxy group can activate the pyrazole ring towards nucleophilic attack due to its electron-donating nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, boiling point, and melting point. Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds. For example, the NMR and mass spectra of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into its structure and substituent effects . Additionally, the thermal stability of such compounds can be assessed using thermo gravimetric analysis, as was done for the aforementioned compound .
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Methyl-3-methoxyphenylacetat: , eine verwandte Verbindung, wird als Zwischenprodukt bei der Synthese verschiedener Agrochemikalien verwendet . Dementsprechend könnte Methyl-3-(3-Methoxyphenyl)-1H-pyrazol-5-carboxylat zur Entwicklung neuartiger Pestizide oder Herbizide verwendet werden, wobei die biologische Aktivität des Pyrazol-Moleküls gegen eine Reihe von landwirtschaftlichen Schädlingen genutzt wird.
Pharmazeutische Entwicklung
Der Pyrazol-Kern ist ein bedeutendes Gerüst in der medizinischen Chemie, das für sein Vorkommen in Verbindungen mit entzündungshemmenden, analgetischen und fiebersenkenden Eigenschaften bekannt ist . Diese Verbindung könnte als Vorläufer bei der Synthese neuer Pharmazeutika dienen, die auf diese therapeutischen Bereiche abzielen.
Farbstoffherstellung
Angesichts der Rolle ähnlicher Verbindungen bei der Farbstoffproduktion, könnte This compound wertvoll bei der Synthese komplexer Farbstoffe sein, insbesondere solcher, die Stabilität unter Hochtemperaturbedingungen erfordern .
Eigenschaften
IUPAC Name |
methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHHWULCGOGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349411 |
Source


|
| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
517870-26-7 |
Source


|
| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

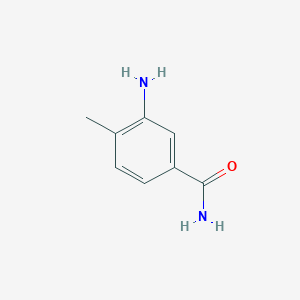

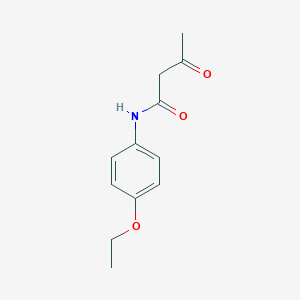
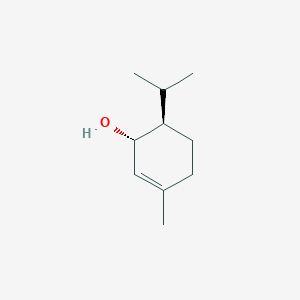


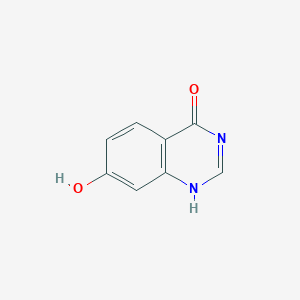


![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
